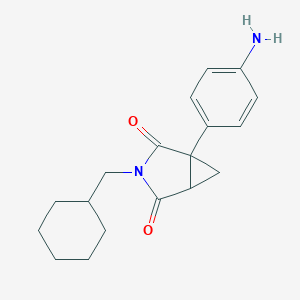
3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione, also known as CX717, is a cognitive enhancer that has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
作用機序
The mechanism of action of 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione is not fully understood, but it is believed to enhance cognitive function by modulating the activity of glutamate receptors in the brain. 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory.
生化学的および生理学的効果
3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has been shown to enhance cognitive function, memory, and learning in animal models and human trials. It has also been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory. 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD, as well as schizophrenia and depression.
実験室実験の利点と制限
One advantage of using 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione in lab experiments is its ability to enhance cognitive function, memory, and learning in animal models and human trials. This makes it a useful tool for studying the mechanisms of cognition and memory. However, one limitation of using 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione in lab experiments is its potential side effects, which can include nausea, headaches, and dizziness.
将来の方向性
There are several future directions for research on 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione. One area of focus is the potential use of 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione in treating cognitive disorders such as Alzheimer's disease and ADHD. Another area of focus is the development of more potent and selective 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione analogs. Additionally, further research is needed to fully understand the mechanism of action of 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione and its potential side effects.
Conclusion
In conclusion, 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione is a cognitive enhancer that has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. The synthesis of 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione involves a multi-step process, and its mechanism of action is believed to enhance cognitive function by modulating the activity of glutamate receptors in the brain. 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has been shown to enhance cognitive function, memory, and learning in animal models and human trials, and has been studied for its potential use in treating schizophrenia and depression. While 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has advantages as a tool for studying the mechanisms of cognition and memory, its potential side effects are a limitation. There are several future directions for research on 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione, including its potential use in treating cognitive disorders, the development of more potent and selective analogs, and further research on its mechanism of action and potential side effects.
科学的研究の応用
3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. It has been shown to enhance cognitive function, memory, and learning in animal models and human trials. 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has also been studied for its potential use in treating schizophrenia and depression.
特性
CAS番号 |
133986-32-0 |
|---|---|
製品名 |
3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione |
分子式 |
C18H22N2O2 |
分子量 |
298.4 g/mol |
IUPAC名 |
1-(4-aminophenyl)-3-(cyclohexylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C18H22N2O2/c19-14-8-6-13(7-9-14)18-10-15(18)16(21)20(17(18)22)11-12-4-2-1-3-5-12/h6-9,12,15H,1-5,10-11,19H2 |
InChIキー |
WUHIUYRMTKSZGJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CN2C(=O)C3CC3(C2=O)C4=CC=C(C=C4)N |
正規SMILES |
C1CCC(CC1)CN2C(=O)C3CC3(C2=O)C4=CC=C(C=C4)N |
同義語 |
3-(cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione 3-(cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione, 1R, 5S-(+)-isomer 3-(cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione, 1S, 5R-(-)-isomer 3-CAPABH |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

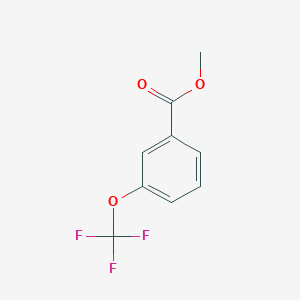
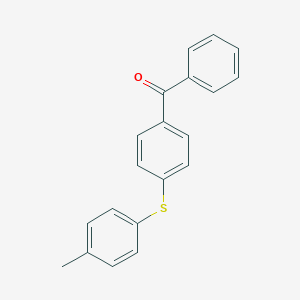
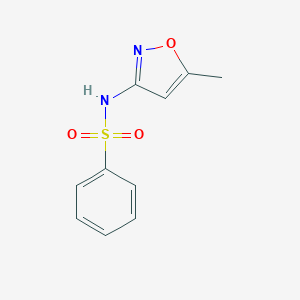
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)
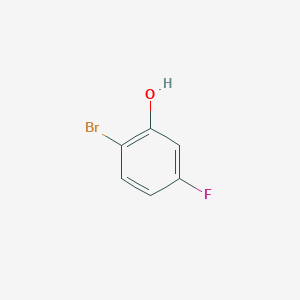
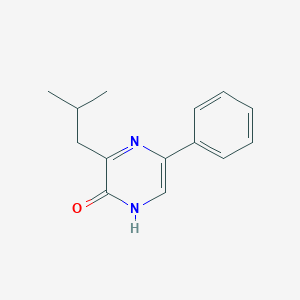
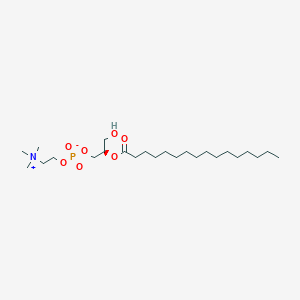
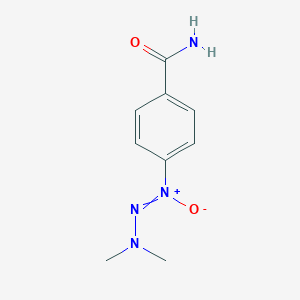
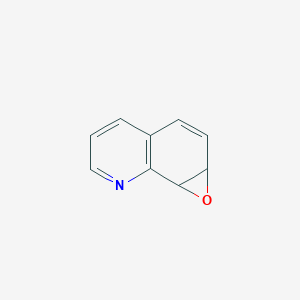
![3-(Bromomethyl)-7-chlorobenzo[b]thiophene](/img/structure/B138130.png)
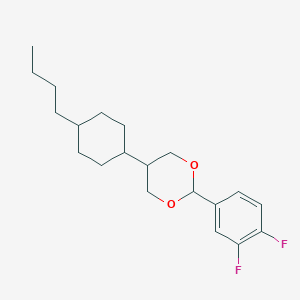
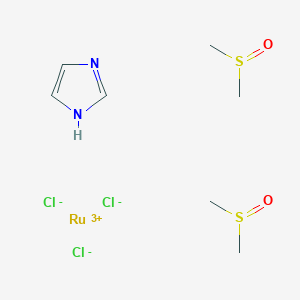
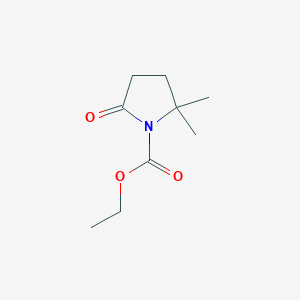
![4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B138142.png)